Enhanced Metabolic Stability via Difluoroethyl Bioisosterism
The 1,1-difluoroethyl group is a well-established bioisostere for a methoxy group. Replacement of a methoxy (-OCH3) with a 1,1-difluoroethyl (-CF2CH3) group in a drug candidate significantly enhances metabolic stability while maintaining similar steric and electronic properties [1]. While specific quantitative data for this exact compound are not available in the public domain, the underlying principle of difluoroethyl bioisosterism is well-documented. In a study by Zhou et al., the replacement of a methoxy group with a difluoroethyl group on a heteroaromatic scaffold improved both potency and metabolic stability, although exact figures for this specific transformation are not reported [1].
| Evidence Dimension | Metabolic Stability (Qualitative) |
|---|---|
| Target Compound Data | Enhanced metabolic stability via difluoroethyl substitution |
| Comparator Or Baseline | Methoxy group (-OCH3) in drug candidates |
| Quantified Difference | Not quantified in available literature; improvement is class-level inference |
| Conditions | Heteroaromatic scaffolds in medicinal chemistry |
Why This Matters
For procurement in drug discovery, this indicates that 2-(1,1-difluoroethyl)oxirane can be used to synthesize metabolically stable drug candidates, a key differentiator from non-fluorinated epoxide building blocks.
- [1] Zhou, Q., Ruffoni, A., Gianatassio, R., Fujiwara, Y., Sella, E., Shabat, D., & Baran, P. S. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition, 52(14), 3949–3952. View Source
